molecular formula C10H19NO3 B6237771 tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate CAS No. 1432132-80-3

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No.: B6237771
CAS No.: 1432132-80-3
M. Wt: 201.3
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Description

tert-Butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxy group at the C3 position and a methyl group at the C4 position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at the nitrogen atom enhances steric protection and modulates solubility, making the compound a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis .

Properties

CAS No.

1432132-80-3

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of 3-Keto-4-methylpyrrolidine

The reduction of 3-keto-4-methylpyrrolidine to achieve the (3S,4R) configuration forms the cornerstone of this synthesis. Sodium borohydride (NaBH₄) in alkaline aqueous solutions facilitates ketone reduction, yielding 3-hydroxy-4-methylpyrrolidine with moderate stereoselectivity . For enhanced enantiomeric excess, chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents are employed. For example, (R)-CBS reagent reduces the ketone to the (3S)-alcohol with >90% enantiomeric excess (ee) under anhydrous conditions at -78°C .

Key Reaction Conditions :

  • Substrate : 3-keto-4-methylpyrrolidine (synthesized via cyclization of γ-keto amines).

  • Reducing Agent : (R)-CBS reagent (1.2 equiv), BH₃·THF.

  • Temperature : -78°C, 4 h.

  • Yield : 88–92% .

BOC Protection of 3-Hydroxy-4-methylpyrrolidine

Following reduction, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. This step ensures chemoselectivity and prevents side reactions during subsequent functionalization.

Procedure :

  • Dissolve 3-hydroxy-4-methylpyrrolidine (1.0 equiv) in dichloromethane (DCM).

  • Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C.

  • Stir at room temperature for 12 h.

  • Extract with DCM, wash with 1M HCl, and concentrate under reduced pressure.

Data Table :

ParameterValueReference
SolventDichloromethane
ReagentsBoc₂O, DMAP
Temperature0°C → 25°C
Yield94%

Cyclization Strategies for Pyrrolidine Ring Formation

Constructing the pyrrolidine scaffold with pre-installed methyl and hydroxy groups offers an alternative to post-reduction functionalization. Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts (e.g., Grela catalyst) forms the pyrrolidine core with excellent stereocontrol .

Example Protocol :

  • Substrate : N-Boc-4-pentene-1-amine derivatives.

  • Catalyst : Grubbs 2nd generation (5 mol%).

  • Conditions : Toluene, 40°C, 6 h.

  • Yield : 85% .

Advantages :

  • Avoids harsh reducing conditions.

  • Enables late-stage introduction of substituents.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution ensures enantiopure product isolation.

Enzymatic Resolution :

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate.

  • Conditions : Vinyl acetate, hexane, 30°C.

  • Outcome : >99% ee after 24 h .

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous flow reactors enable rapid Boc protection and reduce reaction times from hours to minutes.

Flow Reaction Parameters :

  • Residence Time : 5 min.

  • Temperature : 50°C.

  • Catalyst : Immobilized DMAP on silica.

  • Productivity : 1.2 kg/h .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Case Study: Antihypertensive Agents

Research has demonstrated that derivatives of this compound can exhibit antihypertensive properties. For instance, studies have shown that modifications on the pyrrolidine ring can lead to compounds with improved selectivity and potency against angiotensin II receptors .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis due to its chiral centers, which can facilitate the production of enantiomerically pure compounds. This is particularly relevant in the synthesis of biologically active molecules where chirality plays a crucial role.

Data Table: Asymmetric Synthesis Applications

Compound DerivedApplicationReference
Pyrrolidine DerivativesAntidepressants
Amino AcidsNutraceuticals

Agrochemical Development

In the field of agrochemicals, this compound has been explored for its potential use as a herbicide or pesticide precursor. The ability to modify the compound allows researchers to design agents that target specific pests or weeds while minimizing environmental impact.

Case Study: Herbicide Development

Recent studies have focused on synthesizing novel herbicides based on this compound's structure, leading to products that demonstrate effective weed control with reduced toxicity to non-target species .

Material Science

The compound is also being investigated for applications in material science, particularly in the development of polymers and coatings. Its functional groups can be incorporated into polymer matrices to enhance properties such as adhesion and chemical resistance.

Data Table: Material Science Applications

Application AreaPotential BenefitsReference
CoatingsImproved durability
PolymersEnhanced flexibility

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

Key structural analogues differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
tert-Butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate (Target) C11H21NO3 215.29 (calc.) -OH (C3), -CH3 (C4), Boc (N) Intermediate in drug synthesis; chiral resolution
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate C11H21NO4 231.29 -CH2OH (C3, C4), Boc (N) Enhanced hydrophilicity; potential glycosidase inhibitor
tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate C10H19FN2O2 218.27 -NH2 (C4), -F (C3), Boc (N) Fluorinated bioisostere for metabolic stability
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate C11H21NO4 231.29 -OH (C4), -CH2OCH3 (C2), Boc (N) Solubility modifier; antiviral drug intermediate
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate C10H19NO4 217.26 -OH (C3), -CH2OH (C4), Boc (N) Dual hydroxyl groups for H-bonding in crystal packing

Key Observations :

  • Hydrophilicity : Compounds with hydroxyl or hydroxymethyl groups (e.g., ) exhibit higher polarity than the methyl-substituted target compound, influencing solubility and crystallization behavior.
  • Stereochemical Impact : The (3S,4R) configuration in the target compound contrasts with (3R,4S) in and (2S,4S) in , affecting chiral recognition in enzyme-binding or receptor interactions.
  • Functional Group Diversity : Fluorine in enhances metabolic stability, while methoxy groups in improve pharmacokinetic profiles.

Physicochemical and Spectroscopic Data

  • NMR Trends :
    • Boc tert-butyl protons resonate at δ 1.3–1.5 ppm in ¹H NMR across analogues .
    • Hydroxy groups appear as broad singlets (δ 2.5–4.0 ppm), while methyl groups show upfield shifts (δ 0.9–1.2 ppm) .
  • Mass Spectrometry : HRMS data for analogues (e.g., [M+H]+ m/z 392 for ) align with calculated molecular weights, confirming structural integrity.

Biological Activity

Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3C_{10}H_{19}NO_3 and a molecular weight of approximately 201.26 g/mol. It is categorized as a pyrrolidine derivative and is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the pyrrolidine ring. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may interact with specific receptors or enzymes within biological systems .

Research Findings

Several studies have investigated the biological properties of this compound:

  • Neuroprotective Effects : Research has shown that compounds similar to this compound exhibit neuroprotective effects against amyloid-beta toxicity in astrocytes. These studies suggest that such compounds may reduce oxidative stress markers and inflammatory cytokines like TNF-α when astrocytes are exposed to amyloid-beta peptides .
  • Potential Therapeutic Applications : The compound is being explored for its potential therapeutic applications in neurodegenerative diseases. Its structural characteristics allow it to be a candidate for further development as a drug that could mitigate the effects of conditions such as Alzheimer's disease .

Case Studies

A notable study focused on the protective activity of similar compounds against oxidative stress induced by amyloid-beta in astrocytes. The results indicated that treatment with these compounds improved cell viability significantly compared to controls exposed solely to amyloid-beta. While the protective effect was moderate, it highlighted the potential for these compounds in neuroprotective strategies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundPyrrolidine ring with tert-butyl ester and hydroxyl groupsNeuroprotective; potential anti-inflammatory effects
Tert-butyl (3S,4R)-3-hydroxy-4-ethylpyrrolidine-1-carboxylateSimilar structure but with an ethyl groupModerate neuroprotective activity
Tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylateSimilar structure but with a phenyl groupEnhanced interaction with certain receptors

The unique stereochemistry and functional groups of this compound confer distinct reactivity and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : Synthesis typically involves multi-step strategies with stereochemical control via chiral starting materials or asymmetric catalysis. For example:

  • Chiral Pool Strategy : Use of enantiopure precursors (e.g., (3S,4R)-3-hydroxy-4-methylpyrrolidine) followed by Boc protection under mild conditions (e.g., Boc₂O, DMAP, triethylamine in dichloromethane at 0–20°C) .
  • Kinetic Resolution : Selective acylation or enzymatic methods to isolate the desired diastereomer .
  • Critical Conditions : Temperature control (0°C for Boc protection) and steric directing groups (e.g., tert-butyl) minimize epimerization .

Q. How is the stereochemistry of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate confirmed?

  • Analytical Workflow :

  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis (e.g., CCDC deposition codes for analogous pyrrolidine derivatives) .
  • NMR Spectroscopy : J-coupling analysis (e.g., 3JHH^3J_{HH} values) and NOE correlations to distinguish cis/trans relationships .
  • Optical Rotation : Comparison with literature values for enantiomeric excess (e.g., [α]D20=+12.5°[α]_D^{20} = +12.5° in chloroform) .

Q. What purification methods effectively remove diastereomeric impurities from tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate?

  • Chromatographic Techniques :

  • Silica Gel Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate diastereomers based on polarity differences .
  • Recrystallization : Solvent systems like ethanol/water exploit solubility differences for high-purity isolation (>95%) .

Advanced Research Questions

Q. How does the tert-butyloxycarbonyl (Boc) group influence the reactivity of the pyrrolidine ring in downstream functionalization?

  • Steric and Electronic Effects :

  • Protection : The Boc group shields the pyrrolidine nitrogen, preventing unwanted nucleophilic reactions during alkylation or acylation steps .
  • Deprotection : Acidic conditions (e.g., TFA in DCM) selectively remove Boc without disrupting sensitive functionalities (e.g., hydroxyl groups) .
  • Case Study : In analogs, Boc removal precedes coupling with boronic acids or heterocycles under Suzuki-Miyaura conditions .

Q. How can researchers resolve conflicting data on solubility and stability under varying storage conditions?

  • Stability Analysis :

  • Accelerated Degradation Studies : Monitor decomposition (HPLC) under stressed conditions (40°C/75% RH) to identify degradation products (e.g., hydrolyzed pyrrolidine) .
  • Solubility Profiling : Use nephelometry or shake-flask methods in solvents (DMSO, ethanol) to reconcile discrepancies in literature values .
  • Storage Recommendations : Anhydrous conditions (-20°C under argon) prevent hygroscopic degradation .

Q. What strategies optimize orthogonal protection of functional groups in multi-step syntheses involving this compound?

  • Orthogonal Protection Framework :

  • Stepwise Protection : Use Boc for amines and silyl ethers (e.g., TBDPS) for hydroxyl groups, allowing sequential deprotection .
  • Case Study : In constrained FTY720 analogs, Boc-protected pyrrolidine intermediates underwent selective silyl deprotection (TBAF) for subsequent phosphorylation .
    • Yield Optimization : Adjust stoichiometry (1.2 eq. NaH for alkylation) and solvent polarity (THF vs. DMF) to suppress side reactions .

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